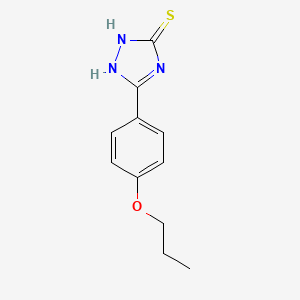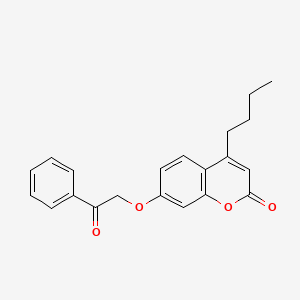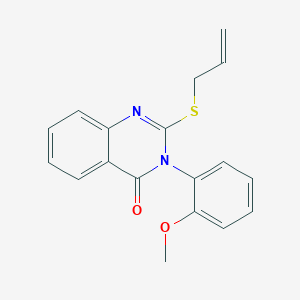![molecular formula C11H8N6O B4771176 N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4771176.png)
N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Descripción general
Descripción
N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, also known as PT-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PT-1 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of PKC and CK2. PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is also involved in many cellular processes, including DNA repair and protein synthesis.
Biochemical and Physiological Effects
N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses. N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have a wide range of biological activities, which makes it a promising candidate for drug development. One limitation of N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One area of focus is the development of more potent and selective inhibitors of PKC and CK2. Another area of focus is the development of N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide analogs with improved pharmacokinetic properties. Additionally, further research is needed to better understand the mechanism of action of N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, and to identify additional biological targets for this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in humans.
Aplicaciones Científicas De Investigación
N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and casein kinase 2 (CK2), which play important roles in a variety of biological processes. N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the replication of several viruses, including hepatitis B virus and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O/c18-10(14-8-2-5-12-6-3-8)9-15-11-13-4-1-7-17(11)16-9/h1-7H,(H,12,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLFHOUPYIOCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CC=NC=C3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4771118.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4771125.png)

![2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4771143.png)
![2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4771145.png)


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771164.png)

![N-isopropyl-1'-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4771170.png)
![3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4771186.png)
![2-({4-methyl-5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4771198.png)